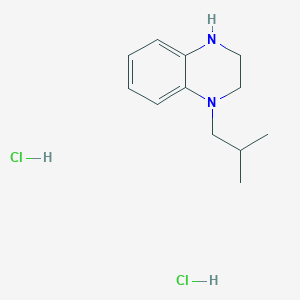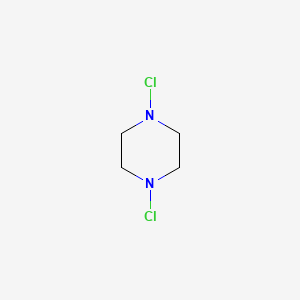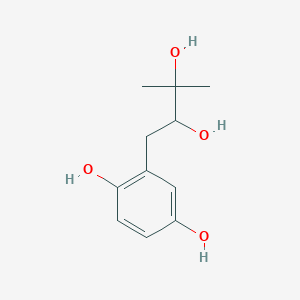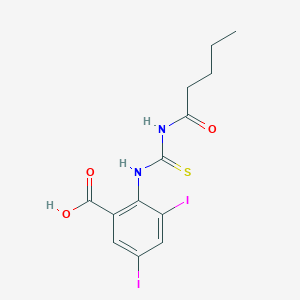
1-Isobutyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isobutyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2 and a molecular weight of 263.2066 It is known for its unique structure, which includes a quinoxaline ring system with an isobutyl group attached
Vorbereitungsmethoden
The synthesis of 1-Isobutyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves several steps. One common synthetic route includes the reaction of 1,2-diaminobenzene with isobutyraldehyde under specific conditions to form the quinoxaline ring system. The resulting product is then subjected to hydrogenation to yield the tetrahydroquinoxaline derivative. Finally, the compound is treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Isobutyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the quinoxaline ring back to the tetrahydroquinoxaline form. Catalytic hydrogenation is a typical method used for this purpose.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the quinoxaline ring. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline derivatives, while substitution reactions can produce a variety of substituted quinoxalines .
Wissenschaftliche Forschungsanwendungen
1-Isobutyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Isobutyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites. Additionally, the compound can interact with cellular receptors, triggering signaling pathways that result in various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Isobutyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride can be compared with other similar compounds, such as:
1-Isobutyl-1,2,3,4-tetrahydroquinoxaline: This compound lacks the dihydrochloride salt form but shares a similar quinoxaline ring structure.
1-Isobutyl-1,2,3,4-tetrahydroquinoxaline monohydrochloride: This compound has only one hydrochloride group, making it less soluble in water compared to the dihydrochloride form.
1-Isobutyl-1,2,3,4-tetrahydroquinoxaline sulfate: This sulfate salt form has different solubility and stability properties compared to the dihydrochloride form.
The uniqueness of this compound lies in its specific chemical structure and the presence of two hydrochloride groups, which enhance its solubility and stability in aqueous solutions.
Eigenschaften
Molekularformel |
C12H20Cl2N2 |
|---|---|
Molekulargewicht |
263.20 g/mol |
IUPAC-Name |
4-(2-methylpropyl)-2,3-dihydro-1H-quinoxaline;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10(2)9-14-8-7-13-11-5-3-4-6-12(11)14;;/h3-6,10,13H,7-9H2,1-2H3;2*1H |
InChI-Schlüssel |
DFJRBYLPNREJRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1CCNC2=CC=CC=C21.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Butanoic acid, 4-[(phenylthioxomethyl)thio]-](/img/structure/B13949792.png)
![2-Chloro-1-(1,5-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one](/img/structure/B13949800.png)
![2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949805.png)
![3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13949808.png)




